Lysine-iodoacetylmethotrexate is a compound that combines the amino acid lysine with iodoacetylmethotrexate, a derivative of methotrexate, which is widely used in cancer therapy. This compound represents an innovative approach in drug design, particularly for targeted therapies in oncology. The integration of lysine, an essential amino acid involved in various biological processes, enhances the pharmacological properties of iodoacetylmethotrexate.
Lysine-iodoacetylmethotrexate can be classified as a bioconjugate drug, which is a compound formed by the covalent attachment of a drug to a biomolecule. Methotrexate itself is an antimetabolite and antifolate drug used primarily in the treatment of certain cancers and autoimmune diseases. The incorporation of lysine aims to improve solubility and bioavailability while potentially reducing toxicity associated with methotrexate.
The synthesis of lysine-iodoacetylmethotrexate involves several key steps:
The molecular structure of lysine-iodoacetylmethotrexate features:
The molecular formula can be represented as C₁₉H₂₃N₅O₆I, indicating a complex structure that integrates both hydrophilic (lysine) and hydrophobic (methotrexate) components, which may influence its pharmacokinetic properties.
Lysine-iodoacetylmethotrexate can participate in various chemical reactions, including:
Lysine-iodoacetylmethotrexate operates primarily through:
This dual mechanism not only aims to improve efficacy but also reduces systemic toxicity compared to traditional methotrexate administration.
Lysine-iodoacetylmethotrexate exhibits several notable physical and chemical properties:
These properties are critical for determining its formulation and delivery methods in clinical applications.
Lysine-iodoacetylmethotrexate has potential applications in:
Covalent dihydrofolate reductase (DHFR) inhibitors represent a strategic advancement in overcoming limitations associated with reversible antifolate drugs like methotrexate (MTX). These inhibitors incorporate electrophilic warheads designed to form irreversible covalent bonds with nucleophilic residues (e.g., cysteine) within the DHFR active site. The rationale centers on circumventing drug resistance mediated by reduced drug affinity or efflux mechanisms. Lysine-iodoacetylmethotrexate exemplifies this approach by merging MTX’s high-affinity pteridine ring system with an iodoacetyl-modified lysine side chain. This modification exploits the proximity of cysteine residues (e.g., Cys6 in Lactobacillus casei DHFR) to the glutamate-binding subpocket, enabling covalent adduct formation upon non-covalent docking [1] [6].
Key design considerations include:
Table 1: Electrophilic Warheads in Covalent DHFR Inhibitors
Warhead | Relative Reactivity | Target Residue | Stability in Serum |
---|---|---|---|
Iodoacetyl | Moderate | Cysteine | High |
Bromoacetyl | High | Cysteine | Moderate |
Chloroacetyl | Low | Cysteine | Low |
Epoxide | Moderate | Aspartate | Variable |
The synthesis of lysine-iodoacetylmethotrexate employs solid-phase peptide chemistry to ensure regioselective modification and simplify purification. The process involves three core stages:
Purification leverages reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a binary solvent system (0.1% TFA in H₂O and 0.1% TFA in 1-propanol). This achieves >95% purity, confirmed by LC-MS with characteristic [M+H]⁺ ions at m/z 769 for the iodoacetyl derivative [8].
Table 2: Solid-Phase Synthesis Parameters
Step | Reagents/Conditions | Yield | Key Quality Control |
---|---|---|---|
MTX Protection | Boc₂O, DMF, 0°C, 2h | 85% | ¹H NMR (DMSO-d6): δ 1.43 (s, 9H) |
Lysine-Resin Loading | DIC/HOBt, DMF, 25°C, 12h | >95% | Kaiser test negative |
Iodoacetylation | p-Nitrophenyl iodoacetate, NaHCO₃, 25°C, 4h | 30–40% | FT-IR: 1710 cm⁻¹ (C=O) |
TFA Cleavage | TFA/TIS/H₂O (95:2.5:2.5), 2h | 90% | HPLC tᵣ = 12.3 min |
The electrophilic efficiency of iodoacetyl-MTX derivatives hinges on leaving group kinetics and solvent microenvironment. Comparative studies reveal:
Time-dependent enzyme inactivation assays demonstrate covalent binding: Incubation of L1210 cell DHFR with Nε-iodoacetyl-lysine-MTX (100 µM) reduces enzyme activity by 90% within 60 minutes, consistent with irreversible inhibition. Mass spectrometry of tryptic digests identifies alkylation at Cys6, corroborating covalent adduct formation [6].
Lysine and ornithine analogues of MTX differ in side-chain length and alkylation kinetics, impacting their biochemical efficacy:
Table 3: Side-Chain Derivatives of Methotrexate
Compound | Side Chain Length (Atoms) | kᵢₙₐcₜ (min⁻¹) | IC₅₀ (L1210 Cells, µM) | Resistance Factor (L1210/R81) |
---|---|---|---|---|
Nε-Iodoacetyl-L-lysine-MTX | 5 | 0.05 | 3.2 | 2 |
Nδ-Bromoacetyl-L-ornithine-MTX | 4 | 0.15 | 0.8 | 1.5 |
Nε-Chloroacetyl-L-lysine-MTX | 5 | <0.01 | 12.5 | 4 |
Methotrexate (reference) | – | – | 0.01 | >40,000 |
Synthetic Accessibility: Lysine derivatives offer higher coupling yields (30–40%) during solid-phase synthesis versus ornithine analogues (20–25%), due to better solubility of Fmoc-lysine resins in DMF. However, ornithine’s shorter chain simplifies RP-HPLC purification, with elution times 15% shorter than lysine derivatives [8].
Tables of Compounds
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7